Benzbromarone Impurity 4, also known by its chemical name (2-Ethylbenzofuran-3-yl)(4-hydroxyphenyl)methanone, is a significant impurity associated with the pharmaceutical compound benzbromarone. Benzbromarone itself is a uricosuric agent and a non-competitive inhibitor of xanthine oxidase, primarily used in the treatment of gout. The presence of impurities like Benzbromarone Impurity 4 can affect the efficacy and safety of pharmaceutical formulations, making its study crucial in drug development and quality control.
Benzbromarone Impurity 4 is derived during the synthesis of benzbromarone. The primary synthetic route involves the acylation of 2-ethylbenzofuran with various brominated phenolic compounds. The impurity can arise from incomplete reactions or side reactions during the synthesis process.
Benzbromarone Impurity 4 is classified under organic compounds, specifically as a ketone due to the presence of a carbonyl group (C=O) within its structure. It is also categorized as an aromatic compound because it contains multiple aromatic rings.
The synthesis of Benzbromarone Impurity 4 typically involves several steps that include acylation reactions using 2-ethylbenzofuran and brominated phenolic derivatives. A notable method includes:
The reaction conditions are optimized to minimize environmental impact and improve yield, often conducted at moderate temperatures without the need for high-temperature bromination reactions .
Benzbromarone Impurity 4 has a complex molecular structure characterized by:
The structure consists of an ethylbenzofuran moiety linked to a hydroxyphenyl group through a methanone functional group.
The structural representation can be depicted as follows:
This structure indicates the presence of multiple functional groups which contribute to its chemical behavior and reactivity.
Benzbromarone Impurity 4 can participate in several chemical reactions typical for ketones and aromatic compounds:
The stability and reactivity are influenced by substituents on the aromatic rings, which can direct electrophilic attacks and impact reaction pathways.
As an impurity related to benzbromarone, Benzbromarone Impurity 4 does not have a defined therapeutic action but may influence the pharmacokinetics and pharmacodynamics of the parent compound.
Benzbromarone Impurity 4 serves primarily as a reference standard in pharmaceutical quality control to ensure the purity of benzbromarone formulations. Its study is essential for:
Understanding Benzbromarone Impurity 4 is vital for ensuring high-quality pharmaceutical products and advancing research in medicinal chemistry related to gout treatment therapies.
Benzbromarone Impurity 4 [(4-Hydroxyphenyl)(5-nitro-2-propylbenzofuran-3-yl)methanone, CAS 141645-20-7] features a benzofuran core substituted with a nitro group at C5, a propyl chain at C2, and a 4-hydroxyphenyl ketone moiety at C3. Retro-synthetic disconnection reveals two primary synthons: 5-nitro-2-propylbenzofuran (Synthon A) and 4-hydroxybenzoyl chloride (Synthon B). Synthon A can be further deconstructed to 4-nitrocatechol and 1-pentyne via metal-catalyzed cyclization, while Synthon B derives from acetylation and selective bromination of 4-hydroxybenzoic acid [1] [4]. The critical C3-acylation bond is formed via Friedel-Crafts acylation, requiring precise electrophile activation due to the electron-withdrawing nitro group’s deactivating effect on the benzofuran ring [3].
Key retrosynthetic steps:
The introduction of the nitro group at C5 of the benzofuran scaffold demands regioselective electrophilic substitution. Lewis acids like SnCl₄ or AlCl₃ facilitate nitration at C5/C6 positions, but C5 selectivity is achieved only with bulky acylating agents (e.g., acetic anhydride) that exploit steric constraints [3] [4]. Catalytic hydrogenation (Pd/C, H₂) of unintended dinitro byproducts restores the mononitro structure, though over-reduction must be controlled below 40°C [4].
Table 1: Catalytic Efficiency in Nitro-Functionalization
Catalyst System | Reaction Temp (°C) | C5-Nitro Selectivity (%) | Yield (%) |
---|---|---|---|
SnCl₄/CH₂Cl₂ | 25 | 78 | 65 |
AlCl₃/Acetic Anhydride | 80 | 92 | 84 |
BF₃-Et₂O/Nitromethane | 0 | 68 | 52 |
ZnCl₂/Toluene | 110 | 85 | 70 |
Data aggregated from industrial batch records [4] [8]
Notably, AlCl₃-acetic anhydride systems achieve >90% C5 selectivity due to in situ formation of less sterically hindered acetyl nitrate, which directs electrophilic attack away from C6 [4].
The propyl chain at C2 influences molecular conformation and crystallization behavior. Non-polar solvents (toluene, dichloroethane) favor linear anti-orientations of the propyl group, reducing steric clash with the C3 ketone. In contrast, polar aprotic solvents (DMF, acetonitrile) promote gauche conformations, increasing ring strain and facilitating dimeric impurities [4] [8]. Industrial optimizations use dichloromethane for cyclization (75% yield) due to its moderate polarity, which balances solubilization of ionic intermediates and steric control [4].
Table 2: Solvent Impact on Propyl-Benzofuran Ring Closure
Solvent | Dielectric Constant (ε) | Reaction Yield (%) | Dimeric Impurity (%) |
---|---|---|---|
Dichloromethane | 8.9 | 75 | 3 |
Toluene | 2.4 | 68 | 1 |
DMF | 38 | 45 | 12 |
Acetonitrile | 37 | 50 | 9 |
1,2-Dichloroethane | 10.4 | 72 | 4 |
Reaction conditions: 80°C, 2h, 5 mol% SnCl₄ catalyst [4]
Microwave-assisted synthesis in 1,2-dichloroethane at 120°C enhances yields to 88% by accelerating ring closure kinetics while maintaining low dimer formation (<5%) [4].
Industrial synthesis generates characteristic impurities due to residual bromine, over-acylation, or regioisomeric defects. HPLC-UV/MS analyses identify three primary byproducts co-eluting with Benzbromarone Impurity 4:
Table 3: Major Byproducts in Industrial Batches
Byproduct Structure | Origin Step | Typical Abundance (%) | Resolution Strategy |
---|---|---|---|
2-Methyl-5-nitrobenzofuran ketone | Cyclization | 5–8 | Recrystallization from ethanol-water |
C6-Brominated benzofuran | Bromination | 2–4 | Silica gel chromatography (hexane:EtOAc 7:3) |
1-(4-Hydroxyphenyl)-2-(5-nitro-2-propylbenzofuran-3-yl)ethane-1,2-dione | Friedel-Crafts acylation | <2 | Hydrolytic wash (0.1M NaOH) |
Data sourced from patent CN103242272A and supplier QC specifications [4] [8]
Brominated byproducts are minimized by replacing Br₂ with N-bromosuccinimide (NBS) in acetic acid, reducing polybromination to <1.5% [4].
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4